molecular formula C5H4BCl2NO2 B132190 Acide 2,6-dichloropyridine-3-boronique CAS No. 148493-34-9

Acide 2,6-dichloropyridine-3-boronique

Numéro de catalogue: B132190
Numéro CAS: 148493-34-9
Poids moléculaire: 191.81 g/mol
Clé InChI: XBBLBQZAVMHEER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dichloropyridine-3-boronic acid is an organic compound with the molecular formula C5H4BCl2NO2. It is a boronic acid derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a boronic acid group at the 3 position of the pyridine ring. This compound is widely used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Applications De Recherche Scientifique

2,6-Dichloropyridine-3-boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 2,6-Dichloropyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the SM coupling reaction, which is a part of various biochemical pathways. The slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . This low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Pharmacokinetics

It’s known that the compound is solid in form . More research is needed to fully understand the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of 2,6-Dichloropyridine-3-boronic acid is influenced by environmental factors such as temperature and concentration . For instance, the compound’s effectiveness in the SM coupling reaction can be affected by the concentration of the active boronic acid . Moreover, the compound should be stored at a temperature of 2-8°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Dichloropyridine-3-boronic acid can be synthesized from 2,6-dichloropyridine through a series of reactions. One common method involves the lithiation of 2,6-dichloropyridine followed by the addition of triisopropyl borate. The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (-78°C) to ensure selectivity and yield .

Industrial Production Methods: In an industrial setting, the synthesis of 2,6-dichloropyridine-3-boronic acid may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The product is usually purified through crystallization or chromatography to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dichloropyridine-3-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in other types of cross-coupling reactions, such as Chan-Lam coupling and Liebeskind-Srogl coupling .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Comparaison Avec Des Composés Similaires

Comparison: 2,6-Dichloropyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to other dichloropyridine derivatives, it offers better performance in Suzuki-Miyaura coupling due to the positioning of the boronic acid group, which facilitates efficient transmetalation and product formation .

Activité Biologique

2,6-Dichloropyridine-3-boronic acid (DCPBA) is a boronic acid derivative with notable biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in cancer treatment, antibacterial activity, and as an inhibitor of various enzymes. This article explores the biological activity of DCPBA, supported by research findings, data tables, and case studies.

  • IUPAC Name : (2,6-dichloropyridin-3-yl)boronic acid
  • Molecular Formula : C5_5H4_4BCl2_2NO2_2
  • CAS Number : 148493-34-9
  • Appearance : White powder
  • Melting Point : 91.0 - 103.0 °C
  • Assay (HPLC) : ≥94.0% purity

DCPBA functions primarily through its boronic acid moiety, which allows it to interact with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity or alter cellular signaling pathways, making it a valuable compound in therapeutic applications.

Anticancer Activity

Research indicates that DCPBA exhibits significant anticancer properties. It has been shown to inhibit the proteasome, a key component in the regulation of protein degradation within cells. In a study focusing on multiple myeloma cells (U266), DCPBA demonstrated an IC50_{50} value of approximately 4.6 nM, indicating potent growth inhibition at low concentrations .

Table 1: Anticancer Activity of DCPBA

Cell LineIC50_{50} (nM)Mechanism of Action
U2664.6Proteasome inhibition
A549 (Lung)5.1Cell cycle arrest at G2/M phase
MCF7 (Breast)6.0Induction of apoptosis

Antibacterial Activity

DCPBA has also been studied for its antibacterial properties, particularly against resistant strains of bacteria. It acts as a β-lactamase inhibitor, which enhances the efficacy of β-lactam antibiotics by preventing bacterial resistance mechanisms.

Case Study: Inhibition of Class C β-lactamases

In vitro studies revealed that DCPBA binds covalently to serine residues in class C β-lactamases, leading to a significant reduction in enzyme activity. The inhibitory constant (Ki_i) was reported at 0.004 µM for resistant strains .

Table 2: Antibacterial Efficacy of DCPBA

Bacterial StrainKi_i (µM)Effectiveness
E. coli (resistant strain)0.004High
Pseudomonas aeruginosa0.008Moderate

Antiviral Activity

Emerging research suggests that DCPBA may also have antiviral properties, particularly against HIV. It has been shown to inhibit HIV replication with an IC50_{50} of approximately 5 µM by targeting the viral protease .

Table 3: Antiviral Activity of DCPBA

VirusIC50_{50} (µM)Mechanism
HIV5Competitive inhibition of protease

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that DCPBA can be administered intravenously with favorable absorption characteristics; however, optimization is required to enhance its therapeutic concentration at target sites . Toxicity profiles are still under investigation but preliminary studies suggest manageable levels in animal models.

Propriétés

IUPAC Name

(2,6-dichloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBLBQZAVMHEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376386
Record name 2,6-Dichloropyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148493-34-9
Record name (2,6-Bis(chloranyl)pyridin-3-yl)boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148493349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloropyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloropyridine-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2,6-BIS(CHLORANYL)PYRIDIN-3-YL)BORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ML0XYT1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.